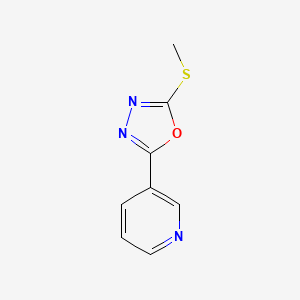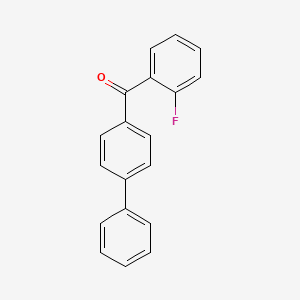
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP is a pyrazole derivative, and its chemical structure is shown below:
作用机制
The mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been shown to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, including the development of new 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid derivatives with improved pharmacological activities, the study of the mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, and the exploration of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a scaffold for the synthesis of new compounds with improved pharmacological activities is an area of active research.
合成方法
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid can be synthesized using various methods, including the reaction between 3-phenylpropanoic acid and 1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a white solid, which can be purified using recrystallization techniques.
科学研究应用
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been studied for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological activities.
属性
IUPAC Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(10-6-7-14-16-10)15-11(13(18)19)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWNLABIHVYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)


![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)

![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)


![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)